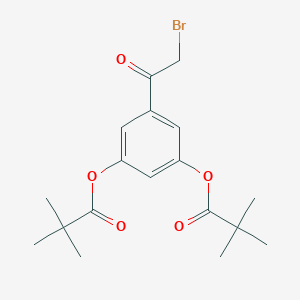

2-Bromo-3',5'-dipivaloxyacetophenone

Description

Contextualization within Halogenated Acetophenone (B1666503) Derivatives and their Synthetic Utility

Halogenated acetophenones are a class of aromatic ketones that feature a halogen atom, influencing the reactivity of both the aromatic ring and the acetyl group. The position and nature of the halogen substituent, along with other functional groups on the aromatic ring, dictate the compound's chemical behavior. Bromination of acetophenones can occur either on the aromatic ring or at the α-carbon of the acetyl group, depending on the reaction conditions and the electronic nature of the substituents present. researchgate.netzenodo.org For instance, the presence of activating groups on the aromatic ring can direct bromination to the ring, while their absence or the presence of deactivating groups often favors α-bromination. zenodo.org

These halogenated derivatives are valuable precursors in organic synthesis due to the versatile reactivity of the carbon-halogen bond. They readily participate in nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide array of functional groups. researchgate.net This makes them crucial intermediates in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals.

Significance as a Versatile Intermediate in Chemical Transformations

The primary significance of 2-Bromo-3',5'-dipivaloxyacetophenone lies in its role as a key intermediate in the synthesis of various pharmaceutical compounds, most notably β2-adrenergic agonists. nih.govnih.gov These drugs are crucial for the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.gov

A prominent example of its application is in the synthesis of the bronchodilator reproterol. In this multi-step synthesis, this compound serves as a crucial building block. The synthesis typically begins with 3,5-dihydroxyacetophenone, which is first protected with pivaloyl groups to yield 3',5'-dipivaloxyacetophenone. Subsequent bromination of this precursor at the α-position of the acetyl group affords this compound. The bromo group is then displaced by a protected amine, followed by further transformations and deprotection steps to yield the final active pharmaceutical ingredient.

The pivaloxy groups in this compound serve as protecting groups for the hydroxyl functions on the aromatic ring. This protection is essential to prevent unwanted side reactions during the subsequent synthetic steps. The bulky nature of the pivaloyl groups can also influence the regioselectivity of certain reactions.

Overview of Current Research Trends and Unexplored Areas

While specific research focused solely on this compound is limited, broader research trends in acetophenone derivatives offer insights into potential future applications. A significant area of current research involves the development of new synthetic methodologies for the preparation of functionalized acetophenones with high efficiency and selectivity. researchgate.net Green chemistry approaches, utilizing less toxic reagents and milder reaction conditions for bromination and other transformations, are of particular interest. wku.edu

Furthermore, acetophenone derivatives are being extensively investigated for their potential as inhibitors of various enzymes, highlighting their importance in drug discovery. google.com The structural motif of acetophenone is a common feature in many biologically active compounds.

Unexplored areas concerning this compound could involve its application in the synthesis of novel classes of compounds beyond β2-agonists. Its potential as a precursor for new heterocyclic compounds or as a substrate in novel catalytic cross-coupling reactions remains to be fully investigated. The development of more efficient and environmentally benign methods for its synthesis and subsequent transformations also represents an area for future research.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 52223-86-6 |

| Molecular Formula | C18H23BrO5 |

| Molecular Weight | 399.28 g/mol |

| Appearance | White needles |

Precursor to this compound

| Compound Name | CAS Number | Molecular Formula |

| 3',5'-Dipivaloxyacetophenone | 406919-44-6 | C18H24O5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(2-bromoacetyl)-5-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BrO5/c1-17(2,3)15(21)23-12-7-11(14(20)10-19)8-13(9-12)24-16(22)18(4,5)6/h7-9H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDMBAYYUBDTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC(=CC(=C1)C(=O)CBr)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512137 | |

| Record name | 5-(Bromoacetyl)-1,3-phenylene bis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52223-86-6 | |

| Record name | 5-(Bromoacetyl)-1,3-phenylene bis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Bromo 3 ,5 Dipivaloxyacetophenone

Strategies for Alpha-Bromination of Acetophenone (B1666503) Scaffolds

The primary challenge in the synthesis of 2-Bromo-3',5'-dipivaloxyacetophenone lies in achieving regioselective bromination at the alpha-position to the carbonyl group, while simultaneously preventing bromination of the aromatic ring. The electron-donating nature of the dipivaloxy groups can activate the aromatic ring towards electrophilic substitution, making this a non-trivial synthetic hurdle.

Regioselective Bromination Approaches for Acetophenone Derivatives

Achieving regioselectivity is paramount. The methodologies employed must carefully control the reaction conditions to favor the formation of the desired α-bromo ketone over other potential brominated byproducts.

The α-bromination of ketones is a fundamental transformation in organic chemistry. nih.gov The reaction typically proceeds through an enol or enolate intermediate. libretexts.orgyoutube.com Under acidic conditions, the ketone is protonated, facilitating the formation of the enol tautomer. This enol then acts as a nucleophile, attacking the electrophilic bromine source. libretexts.orgyoutube.commasterorganicchemistry.com The rate-determining step is often the formation of the enol. nih.gov The presence of electron-withdrawing groups on the aromatic ring can slow down the reaction, while electron-donating groups can accelerate it. nih.gov However, strongly activating groups can also promote competing aromatic bromination. Therefore, a delicate balance of reaction conditions is required.

Several factors influence the selectivity of α-bromination, including the choice of solvent, catalyst, and brominating agent. For instance, using methanol (B129727) as a solvent at reflux temperature in the presence of an acidic catalyst like acidic Al₂O₃ has been shown to favor α-bromination of acetophenones with moderately activating or deactivating groups. nih.gov

Preventing the bromination of the aromatic ring is a critical aspect of synthesizing this compound. The pivaloxy groups, while sterically bulky, are also electron-donating, which can activate the aromatic ring towards electrophilic attack by bromine. To circumvent this, reaction conditions must be chosen to favor the kinetic product (α-bromination) over the thermodynamic product (aromatic bromination).

Strategies to achieve this discrimination include:

Use of specific catalysts: Acidic catalysts, such as acidic alumina (B75360), can promote the formation of the enol intermediate, thereby enhancing the rate of α-bromination relative to aromatic bromination. nih.gov In contrast, neutral alumina in a solvent like acetonitrile (B52724) can lead to preferential nuclear bromination, especially with highly activated aromatic rings. nih.gov

Controlled addition of the brominating agent: Portion-wise addition of the brominating agent, such as N-Bromosuccinimide (NBS), can help maintain a low concentration of the active bromine species in the reaction mixture. This minimizes the likelihood of electrophilic attack on the activated aromatic ring. nih.gov

Solvent effects: The choice of solvent can significantly influence the reaction pathway. Protic solvents like methanol can stabilize the enol intermediate and facilitate α-bromination. nih.gov

Employed Brominating Agents and Reagent Systems

The selection of the brominating agent is crucial for a successful and selective α-bromination. While molecular bromine can be used, it often leads to the formation of byproducts and can be hazardous to handle. shodhsagar.com Therefore, alternative and more selective reagents are generally preferred.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for α-bromination of ketones due to its ease of handling and selectivity. shodhsagar.comrsc.org It can act as a source of electrophilic bromine under various conditions.

NBS can participate in both radical and ionic reaction pathways. For the α-bromination of ketones, the reaction is typically carried out under acidic or neutral conditions to promote the ionic pathway via an enol intermediate. wikipedia.org The use of a catalyst is often necessary to achieve high yields and selectivity. shodhsagar.com

Several catalytic systems have been developed for NBS-mediated α-bromination of acetophenones:

Acidic Alumina in Methanol: This system has proven effective for the regioselective α-monobromination of aralkyl ketones. nih.gov The acidic alumina facilitates the formation of the enol, and methanol acts as a suitable solvent. nih.gov

Ammonium Acetate (B1210297): Ammonium acetate can catalyze the α-bromination of both cyclic and acyclic ketones with NBS in good yields. rsc.orgrsc.org

p-Toluenesulfonic Acid (p-TsOH): In acetonitrile, p-TsOH can effectively catalyze the reaction of acetophenone with NBS to yield α-bromoacetophenone. shodhsagar.com

Thiourea (B124793): The use of thiourea as a catalyst in ethanol (B145695) or methanol has been reported for the selective α-bromination of ketone carbonyl compounds with NBS. google.com

The following table summarizes representative conditions for NBS-mediated α-bromination of acetophenone derivatives:

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Acidic Al₂O₃ | Methanol | Reflux | High | nih.gov |

| NH₄OAc | Diethyl ether | 25 °C | Good | rsc.orgrsc.org |

| p-TsOH | Acetonitrile | Not specified | High | shodhsagar.com |

| Thiourea | Ethanol/Methanol | 20-80 °C | Not specified | google.com |

This table presents a selection of reported conditions and is not exhaustive.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another effective reagent for the α-bromination of ketones. It is considered a cheaper and convenient alternative to NBS for certain applications. organic-chemistry.org DBDMH can be used in the presence of an acid catalyst to achieve the α-bromination of substituted acetophenones. google.com The reaction is typically carried out by adding a solution of DBDMH to the ketone and catalyst mixture. google.com

Bromate/Bisulfite Systems for Enhanced Selectivity

A method for preparing α-bromoketones from olefins utilizes a bromide/bromate couple as a non-hazardous brominating agent. This system serves as an alternative to using molecular bromine directly. researchgate.net

Alternative Halogenating Reagents for Carbonyl Compounds

Beyond traditional reagents, a variety of alternative halogenating agents have been developed for the α-halogenation of carbonyl compounds. These are often employed to overcome challenges associated with reagents like liquid bromine. researchgate.netnih.gov Common alternatives include N-bromosuccinimide (NBS) and copper(II) bromide. researchgate.net Some other notable reagents are:

Pyridine (B92270) hydrobromide perbromide : This reagent has been used for the bromination of acetophenone derivatives. researchgate.net

1,3-dibromo-5,5-dimethylhydantoin (DBDMH) : This reagent is effective for benzylic bromination, particularly when catalyzed by a Lewis acid. nih.gov

Hexamethylenetetramine-bromine complex : This complex, in conjunction with basic alumina, can be used for the α-bromination of alkanones under solvent-free conditions. nih.gov

The choice of reagent can significantly impact the selectivity and yield of the desired α-bromo ketone.

Catalytic and Solvent Effects on Bromination Reactions

The efficiency and selectivity of the bromination of acetophenone derivatives are highly dependent on the catalytic system and the reaction medium.

Role of Acidic Catalysts and Lewis Acids

Acidic conditions are frequently employed to facilitate the α-bromination of ketones. nih.gov The acid catalyzes the formation of the enol, which is the nucleophilic species that reacts with the electrophilic bromine source. masterorganicchemistry.com Both Brønsted acids (like hydrochloric acid or p-toluenesulfonic acid) and Lewis acids can be used to promote this reaction. zenodo.orgshodhsagar.com

Brønsted Acids : The presence of an acid catalyst is often necessary for the reaction to proceed, as it accelerates the keto-enol tautomerism. masterorganicchemistry.comlibretexts.org The rate of acid-catalyzed α-halogenation is often dependent on the concentration of the ketone and the acid, indicating that the enol formation is the rate-determining step. libretexts.org

Lewis Acids : Lewis acids, such as zirconium(IV) chloride, can catalyze the bromination of the side chain of aromatic compounds. nih.gov They are thought to activate the electrophile and can promote reactivity, potentially enabling reactions to occur under milder conditions. researchgate.netnih.govyoutube.com In some cases, Lewis acids can facilitate a radical generation pathway for bromination. nih.gov

| Catalyst Type | Role in Bromination | Example |

| Brønsted Acid | Catalyzes enol formation | HCl, p-TsOH zenodo.orgshodhsagar.com |

| Lewis Acid | Activates electrophile, can promote radical pathways | ZrCl₄ nih.gov |

Influence of Solvent Polarity and Reaction Medium

The solvent plays a crucial role in the α-bromination of acetophenones, influencing reaction rates and product selectivity. researchgate.netresearchgate.net The choice of solvent can affect the stability of intermediates and transition states. libretexts.org

In the bromination of acetophenone with NBS, dichloromethane (B109758) has been identified as an effective solvent, leading to excellent selectivity for the monobromo product. researchgate.net Reactions in other solvents such as acetonitrile, diethyl ether, THF, and n-hexane have been reported to give lower yields. researchgate.net The polarity of the solvent can impact the reaction; for instance, polar solvents can stabilize charged intermediates that may form during the reaction. researchgate.net However, the specific interactions between the solvent and the reactants, such as hydrogen bonding, can also play a significant role. researchgate.net

The use of a biphasic or multiphasic system, such as a phase-vanishing protocol with a fluorous phase, has been explored to control the reaction between bromine and the substrate, potentially trapping acidic byproducts like HBr in an aqueous phase. nih.gov

| Solvent | Reported Outcome for Acetophenone Bromination with NBS |

| Dichloromethane | Excellent selectivity for monobromo product researchgate.net |

| Acetonitrile | Lower yield compared to dichloromethane researchgate.net |

| Diethyl Ether | Lower yield compared to dichloromethane researchgate.net |

| THF | Lower yield compared to dichloromethane researchgate.net |

| n-Hexane | Lower yield compared to dichloromethane researchgate.net |

Temperature Control for Kinetic and Thermodynamic Product Formation

Temperature is a critical parameter in controlling the outcome of chemical reactions, determining whether the product distribution is governed by kinetics or thermodynamics. masterorganicchemistry.comwikipedia.orgyoutube.com

Kinetic Control : At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed the fastest. libretexts.orgpressbooks.pub This pathway has a lower activation energy. masterorganicchemistry.com For reactions to be under kinetic control, they are often irreversible. pressbooks.pub

Thermodynamic Control : At higher temperatures, the reaction can become reversible, allowing equilibrium to be established. libretexts.orgpressbooks.pub Under these conditions, the major product is the most thermodynamically stable one, even if it forms more slowly. masterorganicchemistry.comwikipedia.org

In the context of α-bromination, controlling the temperature can be crucial for achieving the desired product. For instance, in the bromination of acetophenone derivatives, reactions are often carried out at specific temperatures, such as 0-5°C, to achieve selective side-chain bromination. zenodo.orgzenodo.org Raising the temperature could potentially lead to different products or side reactions. The ideal temperature is the lowest one that allows the reaction to proceed at a reasonable rate to favor the kinetic product. wikipedia.org

Influence of Substrate Electronic and Steric Properties on Bromination Outcomes

The electronic and steric properties of the acetophenone substrate significantly influence the site and rate of bromination.

The electron density of the aromatic ring plays a critical role. zenodo.orgzenodo.org If the ring is highly activated with electron-donating groups, electrophilic attack by bromine may occur on the aromatic ring rather than the α-carbon of the acetyl group. zenodo.org Conversely, a strong deactivation of the ring can significantly slow down the desired side-chain bromination. zenodo.org Therefore, a moderate electron density on the aromatic ring is often required to facilitate selective α-bromination of the acetyl side-chain. zenodo.org Studies using density functional theory (DFT) have examined the effects of substituents like bromine on the electronic properties of acetophenone. researchgate.net These studies show that electron-withdrawing groups can decrease the HOMO and LUMO energy levels. researchgate.net

Electronic Effects of Aromatic Substituents on Alpha-Bromination Yields

Electron-withdrawing groups on the aromatic ring, such as nitro or carbonyl groups, deactivate the ring towards electrophilic aromatic substitution. stackexchange.com However, for the alpha-bromination of the side chain, the effect is more complex. The carbonyl group itself is electron-withdrawing, which can influence the acidity of the α-protons and the rate of enolization. Research indicates that acetophenone derivatives with both moderately activating/deactivating and strongly deactivating groups can successfully undergo α-bromination. nih.gov In one study, a substrate with enhanced electron absorption capabilities resulted in a high reaction yield, underscoring the importance of electronic factors. researchgate.net

Conversely, the presence of strong electron-donating groups on the aromatic ring can sometimes lead to undesirable side reactions, such as nuclear bromination (bromination of the aromatic ring itself), especially if the reaction conditions are not carefully controlled. nih.gov The choice of brominating agent and catalyst is also critical. For instance, using a catalytic amount of AlCl₃ can favor α-bromination, whereas an excess of the same catalyst can promote ring substitution. stackexchange.com

Table 1: Effect of Aromatic Substituents on Bromination Pathway

| Substituent Type on Aromatic Ring | Predominant Reaction Pathway | Rationale |

| Strongly Electron-Donating | Nuclear Bromination | Activates the aromatic ring towards electrophilic attack. nih.gov |

| Moderately Deactivating | α-Bromination | Favors enol formation for side-chain substitution without excessively deactivating the ketone. nih.gov |

| Strongly Deactivating | α-Bromination | The deactivating nature of the ring discourages electrophilic aromatic substitution, favoring attack at the α-position. nih.govresearchgate.net |

Strategic Application of Pivaloyl Protecting Groups

In multi-step organic synthesis, protecting groups are employed to temporarily mask a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. wikipedia.org The pivaloyl (Piv) group is a robust protecting group for hydroxyl functions, valued for its stability.

Introduction and Removal of Pivaloyl Esters in Multifunctionalized Precursors

Introduction: The pivaloyl group is typically introduced to a hydroxyl group by converting it into a pivalate (B1233124) ester. This is commonly achieved by reacting the alcohol with pivaloyl chloride (PvCl) or pivaloic anhydride (B1165640) in the presence of a base like pyridine or triethylamine. wikipedia.orghighfine.com For substrates with significant steric hindrance or low reactivity, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction. highfine.com

Removal (Deprotection): The removal of pivaloyl esters is challenging due to the steric hindrance of the bulky t-butyl group, which shields the ester's carbonyl carbon from nucleophilic attack. researchgate.net Consequently, pivaloyl esters are substantially more stable than other acyl protecting groups like acetyl or benzoyl esters. wikipedia.orglibretexts.org Deprotection typically requires more forceful conditions. Common methods include:

Basic Hydrolysis: Using strong bases like sodium methoxide (B1231860) (NaOMe) in methanol or lithium hydroxide (B78521) (LiOH). researchgate.net However, simple alkaline hydrolysis can be slow. highfine.com

Reductive Cleavage: Reagents such as lithium aluminium hydride (LiAlH₄) or lithium metal with a catalytic amount of naphthalene (B1677914) can be used to reductively cleave the ester. researchgate.netorganic-chemistry.org

Acidic Conditions: Strong acids can also effect removal. libretexts.org

Table 2: Comparison of Acyl Protecting Group Removal

| Protecting Group | Relative Hydrolysis Rate | Common Deprotection Conditions |

| Acetyl (Ac) | Fast | Mild acid or base. libretexts.org |

| Benzoyl (Bz) | Moderate | Acid or base; more stable than acetyl. libretexts.org |

| Pivaloyl (Piv) | Slow | Strong acid, strong base, or reducing agents. researchgate.netlibretexts.org |

Iii. Reactivity Profiles and Mechanistic Investigations of 2 Bromo 3 ,5 Dipivaloxyacetophenone and Analogues

Nucleophilic Reaction Pathways of Alpha-Bromoacetophenones

The reaction between an α-haloketone and a nucleophile can proceed through three main mechanistic channels. acs.org The specific pathway that predominates is influenced by the nature of the nucleophile, the solvent, and the specific substituents on the acetophenone (B1666503) structure.

The primary reaction pathways for α-bromoacetophenones upon treatment with a nucleophile are:

Carbonyl Addition: The nucleophile attacks the electrophilic carbon of the carbonyl group. ncert.nic.in This process leads to a tetrahedral alkoxide intermediate. libretexts.org The hybridisation of the carbonyl carbon changes from sp² to sp³ during this attack. ncert.nic.inlibretexts.org This pathway is typical for strong nucleophiles and is a fundamental reaction of aldehydes and ketones.

Direct Substitution (SN2): The nucleophile attacks the α-carbon, which is rendered electrophilic by the attached electron-withdrawing bromine atom. This results in the displacement of the bromide leaving group in a concerted fashion. libretexts.org This pathway is favored by good nucleophiles that are relatively weak bases. The reactivity of the α-carbon in these compounds towards SN2 reactions is significantly enhanced compared to a typical primary alkyl halide due to the adjacent carbonyl group, which helps to stabilize the transition state. libretexts.org

Proton Abstraction: If the nucleophile is a sufficiently strong base, it can abstract a proton from the α-carbon. This leads to the formation of an enolate intermediate. fiveable.me The resulting enolate can then undergo further reactions, such as elimination of the bromide ion to form an α,β-unsaturated ketone or react with other electrophiles present in the medium. fiveable.melibretexts.org

These competing pathways are summarized in the table below.

| Reaction Pathway | Attacked Site | Initial Product | Favored By |

| Carbonyl Addition | Carbonyl Carbon | Tetrahedral Alkoxide | Strong Nucleophiles |

| Direct Substitution | α-Carbon | Substitution Product | Good, non-basic Nucleophiles |

| Proton Abstraction | α-Proton | Enolate | Strong Bases |

This table provides a generalized summary of the competing nucleophilic reaction pathways.

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the transition states of these reactions. up.ac.zaup.ac.za For the reaction of α-bromoacetophenone with the hydroxide (B78521) ion, a particularly interesting finding is the existence of a single transition state that leads to both the carbonyl addition and direct substitution products. acs.orgcomporgchem.com

In this unified transition state, the nucleophile (e.g., OH⁻) interacts simultaneously with both the carbonyl carbon and the α-carbon. acs.org This complex geometry represents the energetic saddle point from which the reaction can proceed downhill towards either the addition or the substitution product. The existence of such a transition state is a key feature that underpins the phenomenon of dynamic path bifurcation.

The concept of a dynamic path bifurcation arises when a single transition state does not lead to a unique product but rather to a branching of reaction pathways on the potential energy surface post-transition state. nih.gov In the case of α-bromoacetophenones reacting with nucleophiles like hydroxide, the reaction exhibits such a bifurcation. comporgchem.com

After passing through the single, merged transition state for addition and substitution, the reaction trajectory can diverge to form either the tetrahedral intermediate of carbonyl addition or the direct SN2 substitution product. comporgchem.com This means that the product ratio is not governed by the relative energies of two different transition states (as in the classic Curtin-Hammett principle) but by the molecular dynamics as the system evolves from the transition state. comporgchem.com Which path is ultimately followed can depend on subtle factors like the initial momentum and orientation of the reacting molecules at the transition state. comporgchem.com

Impact of Substituent Effects on Reaction Mechanisms and Rates

Substituents on the phenyl ring of acetophenone analogues play a crucial role in modulating the reactivity of the electrophilic centers and can influence both the reaction rates and the preferred mechanistic pathway.

The electronic nature of substituents on the aromatic ring alters the electron density at the carbonyl and α-carbons, thereby affecting their susceptibility to nucleophilic attack.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density on the aromatic ring and, through inductive and resonance effects, at the reaction centers. studypug.com This increases the partial positive charge on the carbonyl carbon, making it a stronger electrophile and generally accelerating the rate of nucleophilic addition. nih.govmasterorganicchemistry.com By stabilizing the negatively charged transition states and intermediates involved in nucleophilic aromatic substitution, EWGs are known to dramatically increase reaction rates. masterorganicchemistry.com In the context of α-bromoacetophenones, EWGs are expected to enhance the rates of both carbonyl addition and direct substitution.

Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or alkyl (-R) increase the electron density of the ring and the attached side chain. wikipedia.org This reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles and generally slowing down nucleophilic addition reactions. studypug.com

In the specific case of 2-Bromo-3',5'-dipivaloxyacetophenone , the pivaloxy groups (-OCOC(CH₃)₃) are esters. The oxygen atom directly attached to the ring can donate a lone pair of electrons via resonance (+M effect), while the carbonyl portion of the ester is inductively withdrawing (-I effect). Generally, acyloxy groups are considered net electron-donating and activating for electrophilic aromatic substitution. wikipedia.org This donating character would be expected to decrease the intrinsic reactivity of the carbonyl carbon towards nucleophiles compared to unsubstituted α-bromoacetophenone.

The table below illustrates the expected effect of substituent groups on the rate of nucleophilic attack on the carbonyl carbon of substituted acetophenones.

| Substituent Group | Electronic Effect | Effect on Carbonyl Electrophilicity | Expected Reaction Rate |

| -NO₂ (para) | Electron-Withdrawing | Increase | Faster |

| -H | Neutral | Baseline | Reference |

| -OCH₃ (para) | Electron-Donating | Decrease | Slower |

| -OCOC(CH₃)₃ (meta/para) | Net Electron-Donating | Decrease | Slower |

This table summarizes the general influence of substituents on nucleophilic processes at the carbonyl group, with the effect for the dipivaloxy compound being an educated inference based on general chemical principles.

Stereochemical Outcomes in Reactions Involving the Alpha-Bromine Center

The α-carbon in this compound is prochiral. Reactions at this center can lead to the formation of a new stereocenter, making the stereochemical course of the reaction a critical consideration.

The stereochemical outcome is intrinsically linked to the operative reaction mechanism:

SN2 Pathway: A direct nucleophilic substitution at the α-bromine center proceeds via an SN2 mechanism. This pathway results in the inversion of stereochemistry at the α-carbon. If the starting material were chiral, the product would have the opposite configuration.

Enol/Enolate Pathway: If the reaction is initiated by proton abstraction to form an enol or enolate intermediate, the sp³-hybridized α-carbon is converted to a planar, sp²-hybridized carbon. libretexts.org This process destroys any pre-existing stereochemical information at that center. Subsequent reaction of this planar intermediate with an electrophile (or the internal rearrangement leading to an α,β-unsaturated ketone) will occur from either face, leading to a racemic mixture of products if a new stereocenter is generated. libretexts.org

Therefore, controlling the stereochemical outcome of reactions at the α-position of bromoacetophenones requires careful selection of reagents and reaction conditions to favor either the direct substitution pathway or the enolate-mediated pathway. For example, using a non-basic, potent nucleophile would favor the SN2 reaction, while a strong, sterically hindered base would favor elimination via the enolate. fiveable.melibretexts.org

Mechanistic Participation of Pivaloyl Groups

The pivaloyl groups in this compound and related structures are not merely passive protecting groups; they actively influence the reactivity and stereochemical outcomes of reactions at nearby and distant sites. Their bulky tertiary butyl (neopentyl) structure and electronic properties dictate their participation in several key mechanistic pathways, including neighboring group participation, remote stereocontrol, and photochemical processes.

Neighboring group participation (NGP) is a well-established phenomenon where a functional group in close proximity to a reaction center intramolecularly influences the reaction rate and stereochemistry. In carbohydrate chemistry and analogous systems, acyl protecting groups at a vicinal position (e.g., C-2 in sugars) are instrumental in directing the formation of 1,2-trans glycosidic bonds. nih.govmpg.de The pivaloyl (Piv) group is a particularly effective participating group in this context.

The mechanism proceeds through the formation of a positively charged intermediate at the reaction center (e.g., an anomeric carbon). mpg.de The carbonyl oxygen of the adjacent pivaloyl ester acts as an internal nucleophile, attacking the electrophilic center. This results in the formation of a stable, bicyclic dioxolenium ion intermediate. nih.govnih.gov This intermediate effectively blocks one face of the molecule from external nucleophilic attack. mpg.debeilstein-journals.org For instance, in glucosyl-type donors, the dioxolenium ion shields the α-face, compelling the incoming nucleophile (e.g., a glycosyl acceptor) to approach from the β-face, leading predominantly to the 1,2-trans glycoside product. nih.gov

The pivaloyl group offers distinct advantages over other acyl groups like acetyl or benzoyl. beilstein-journals.org Its significant steric bulk minimizes two common side reactions:

Orthoester Formation : The neopentyl structure of the pivaloyl group sterically hinders nucleophilic attack at the central carbon of the dioxolenium ion, a pathway that leads to undesired orthoester byproducts. beilstein-journals.orgnih.gov

Acyl Migration : The bulkiness also reduces the propensity for the acyl group to migrate to a neighboring hydroxyl group. nih.gov

However, the steric hindrance and stability that make the pivaloyl group an excellent participating moiety also make it notoriously difficult to remove during deprotection steps. nih.govresearchgate.net To address this, analogues such as the cyanopivaloyl (PivCN) group have been developed. The remote electron-withdrawing cyano group in PivCN increases the electrophilicity of the ester carbonyl, facilitating its cleavage under milder basic conditions while retaining the favorable NGP characteristics of the parent pivaloyl group. nih.gov

| Participating Group | Key Features | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Acetyl (Ac) | Small, electronically similar to benzoyl. | Effective NGP for 1,2-trans products; easy to cleave. | Prone to orthoester formation and acyl migration. | beilstein-journals.org |

| Benzoyl (Bz) | Aromatic, provides good NGP. | Effective NGP; resonance stabilization can influence reactivity. mpg.de | Can still lead to orthoester side products. | mpg.de |

| Pivaloyl (Piv) | Bulky t-butyl group. | Excellent NGP; minimal orthoester formation; low migratory aptitude. beilstein-journals.orgnih.gov | Very difficult to cleave due to steric hindrance. nih.govresearchgate.net | beilstein-journals.orgnih.govwikipedia.org |

| Cyanopivaloyl (PivCN) | Pivaloyl with a remote cyano group. | Exhibits all the advantages of the pivaloyl group (good NGP, low side-product formation). | Requires specific synthesis of the protecting group reagent. | nih.gov |

While neighboring group participation from an adjacent position is a powerful and predictable tool for stereocontrol, functional groups located further away from the reaction center can also exert a significant influence. This phenomenon, known as remote group participation (RGP) or long-range participation, is a more subtle and debated effect but has been increasingly recognized as a key factor in achieving high stereoselectivity in complex syntheses. beilstein-journals.org

The influence of a remote pivaloyl group on stereocontrol has been demonstrated in glycosylation reactions. For example, in the case of galactal donors, a pivaloyl protecting group at the C-4 position was found to enhance the formation of the α-glycoside. rsc.org Mechanistic studies suggest that the distal pivaloyl group participates by stabilizing specific conformations (4H3 and 3H4) of the intermediate oxocarbenium ion through the formation of dioxolenium-like species. rsc.org This stabilization directs the incoming nucleophile to the desired face of the sugar ring.

The effectiveness of RGP is generally less pronounced than that of NGP and is highly dependent on the substrate's conformational flexibility and the specific reaction conditions. beilstein-journals.org Other studies have shown that the presence of an additional remote acyl group, for instance at the O-3 position in certain glucopyranosides, can lead to higher α-stereoselectivity than when only a C-6 acyl group is present. beilstein-journals.org

Analogous systems using different remote participating groups further highlight this principle. Remote O-picoloyl groups, for example, have been shown to mediate glycosylation with high facial selectivity by forming an intermolecular hydrogen-bond tether between the glycosyl donor and the acceptor, effectively guiding the acceptor to one face of the donor. nih.govresearchgate.net

| System | Remote Group | Position | Observed Stereochemical Outcome | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| Galactal Donors | O-Pivaloyl | C-4 | Enhanced α-selectivity. | Stabilization of specific oxocarbenium ion conformations. | rsc.org |

| Glucopyranosides | Acyl Group | O-3 (in addition to O-6) | Higher α-stereoselectivity. | Cumulative electronic or conformational effect. | beilstein-journals.org |

| General Glycosyl Donors | O-Picoloyl | C-3, C-4, or C-6 | High 1,2-cis or 1,2-trans selectivity depending on system. | Intermolecular H-bond tethering of the glycosyl acceptor. | nih.gov |

| Benzylated Furanosides | 3-Methoxybenzyl | O-3 or O-5 | Formation of bicyclic aryl C-glycosides. | Intramolecular alkylation (C-arylation). | nih.gov |

Pivaloyl esters, while remarkably stable to many chemical reagents, can be cleaved under photochemical conditions. wikipedia.orgacs.org The cleavage of a pivaloyl protecting group from an alcohol or its fragmentation from a larger molecule like this compound involves specific photochemical reaction mechanisms.

The direct photolysis of pivaloyl esters can proceed through a Norrish Type I mechanism. acs.org Upon absorption of UV light, the ester's carbonyl group is excited to a singlet or triplet state. This excited state can undergo homolytic cleavage of the bond between the carbonyl carbon and the tertiary butyl group. This process generates a pivaloyl radical and an alkoxy radical. Subsequent fragmentation of the pivaloyl radical yields carbon monoxide and a stable tert-butyl radical. The volatile nature of these byproducts (carbon monoxide and isobutene, formed from the radical) is an advantage in purification. acs.org

In the case of the title compound, irradiation would excite the acetophenone carbonyl. This could initiate cleavage at several sites:

Norrish Type I Cleavage : Fragmentation of the pivaloyl esters as described above.

Phenacyl-type Cleavage : The excited acetophenone could induce cleavage of the bond between the carbonyl and the brominated methylene (B1212753) group.

Rearrangement : The presence of p-hydroxy or related groups on a phenacyl cage can lead to a photo-Favorskii rearrangement. acs.orgpsu.edu While the title compound lacks a hydroxyl group, the pivaloxy groups are electronically similar and could potentially influence the excited state chemistry.

The remarkable stability of pivaloyl esters under non-photochemical conditions (acidic, basic, or transition-metal catalysis) makes their photochemical removal a highly orthogonal deprotection strategy in complex multi-step syntheses. acs.org

Iv. Advanced Applications in Organic Synthesis

Building Blocks for Complex Heterocyclic Compounds

The inherent reactivity of the α-bromo ketone moiety in 2-Bromo-3',5'-dipivaloxyacetophenone makes it an excellent electrophile for reactions with a range of nucleophiles, facilitating the construction of various heterocyclic rings.

Synthesis of Nitrogen-Containing Heterocycles: Pyrroles, Pyrazines, Thiazoles, and Quinazolinones

Pyrazines: The synthesis of pyrazines often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. Although specific examples utilizing this compound are not extensively reported, its α-bromo ketone functionality allows for its conversion into intermediates suitable for pyrazine synthesis. For instance, reaction with a suitable nucleophile could lead to a 1,2-dicarbonyl precursor, which upon condensation with a diamine, would yield a substituted pyrazine.

Thiazoles: The Hantzsch thiazole synthesis is a cornerstone for the preparation of thiazole derivatives and a prime application for α-bromo ketones like this compound. This reaction involves the condensation of an α-halo ketone with a thioamide. The reaction of this compound with a thioamide, such as thiourea (B124793), would proceed via nucleophilic attack of the sulfur atom on the α-carbon, followed by cyclization and dehydration to afford a 2-aminothiazole derivative bearing the 3',5'-dipivaloxyphenyl substituent. The general reaction is highly efficient and allows for the introduction of diverse substituents on the thiazole ring.

Table 1: Plausible Hantzsch Thiazole Synthesis with this compound

| Reactant 1 | Reactant 2 | Product |

| This compound | Thioamide (e.g., Thiourea) | 2-Amino-4-(3',5'-dipivaloxyphenyl)thiazole |

Quinazolinones: Quinazolinones are a class of fused nitrogen-containing heterocycles with significant biological activities. One common synthetic route involves the reaction of an α-bromo ketone with a 2-aminobenzamide. In this context, this compound can serve as the α-bromo ketone component. The reaction would initiate with the N-alkylation of the 2-aminobenzamide by the α-bromo ketone, followed by intramolecular cyclization and dehydration to furnish a 2,3-disubstituted quinazolin-4(3H)-one.

Formation of Oxygen- and Sulfur-Containing Heterocycles

The electrophilic nature of the α-carbon in this compound also lends itself to the synthesis of oxygen- and sulfur-containing heterocycles. For instance, reaction with a binucleophile containing oxygen or sulfur atoms can lead to the formation of five- or six-membered rings. While specific examples with this particular acetophenone (B1666503) derivative are not prevalent in the literature, the general reactivity pattern of α-bromo ketones suggests its utility in this area.

Utility in Multicomponent Reactions (MCRs) for Diverse Chemical Libraries

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the reactants, are powerful tools for generating chemical diversity. α-Halo ketones are valuable components in several MCRs. Although specific MCRs involving this compound are not widely documented, its structural features suggest its potential as a substrate in reactions like the Ugi or Passerini reactions, which often involve a ketone component. In such a sequence, the ketone functionality of the acetophenone would react with an amine and an isocyanide (and a carboxylic acid in the Ugi reaction) to generate complex acyclic structures, which could potentially undergo subsequent cyclization to form heterocyclic libraries.

Precursors in Carbon-Carbon Bond Forming Reactions

Beyond its role in heterocycle synthesis, this compound is a valuable precursor for the construction of carbocyclic systems through various carbon-carbon bond-forming reactions.

Cyclization Reactions for Ring System Construction

The reactive sites within this compound can be exploited in intramolecular cyclization reactions to build new ring systems. For example, the bromine atom can be displaced by an intramolecular nucleophile to form a cyclic ketone. Furthermore, the acetophenone moiety itself can participate in cyclization reactions.

Synthesis of Poly-substituted Carbocyclic Systems, including Indanones and Hydrocarbazoles

Indanones: Indanones are important structural motifs found in numerous natural products and pharmacologically active compounds. One of the classical methods for their synthesis is the intramolecular Friedel-Crafts acylation of a suitable precursor. While direct cyclization of this compound to an indanone is not feasible, it can be functionalized to generate a precursor amenable to such a reaction. For instance, the bromo group could be replaced with a carbon chain that, upon activation, could undergo an intramolecular electrophilic attack on the substituted phenyl ring to form an indanone. Another approach is the Nazarov cyclization of divinyl ketones. This compound could be elaborated into a divinyl ketone precursor, which upon treatment with a Lewis acid, would undergo a 4π-electrocyclization to yield a cyclopentenone, a core structure related to indanones.

Table 2: Potential Synthetic Routes to Indanones from this compound

| Synthetic Strategy | Key Intermediate |

| Intramolecular Friedel-Crafts Acylation | A derivative with an acylating side chain |

| Nazarov Cyclization | A divinyl ketone derivative |

Hydrocarbazoles: Hydrocarbazoles are another important class of carbocyclic systems. Their synthesis often involves the construction of the fused ring system through various cyclization strategies. While the direct application of this compound in the synthesis of hydrocarbazoles is not well-documented, its potential as a starting material for more complex precursors cannot be discounted. The reactivity of the α-bromo ketone and the functionality of the aromatic ring could be leveraged to build intermediates that can then be cyclized to form the hydrocarbazole skeleton.

Design and Synthesis of Ligands for Transition Metal Catalysis

The α-bromoacetophenone core of this compound is a well-established precursor for the synthesis of various heterocyclic compounds that can serve as ligands in transition metal catalysis. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles.

One potential application is in the synthesis of substituted imidazole, oxazole, or thiazole-based ligands. For instance, reaction with amidines, ureas, or thioureas can lead to the formation of these respective heterocycles. The pivaloxy groups at the 3' and 5' positions of the phenyl ring can modulate the electronic properties and steric hindrance of the resulting ligand. This, in turn, can influence the stability, activity, and selectivity of the corresponding transition metal complex in catalytic applications such as cross-coupling reactions, hydrogenations, or oxidations.

The general synthetic approach for such ligands is outlined below:

| Reactant | Heterocyclic Product | Potential Ligand Type |

| Amidines | Substituted Imidazoles | N-heterocyclic carbenes (NHCs) |

| Ureas | Substituted Oxazoles | Bidentate or monodentate ligands |

| Thioureas | Substituted Thiazoles | Bidentate or monodentate ligands |

Interactive Data Table: Potential Ligand Synthesis from this compound

| Reactant Type | Resulting Heterocycle | Potential Coordination Mode |

| Primary Amine | α-Aminoketone | N,O-Bidentate |

| Thioamide | Thiazole | N,S-Bidentate |

| 1,2-Diaminobenzene | Quinoxaline | N,N-Bidentate |

This table illustrates theoretical synthetic pathways and is not based on experimentally verified reactions for this specific compound.

Integration into Materials Science for Advanced Functional Molecules

The unique combination of a reactive α-bromo ketone and protected hydroxyl groups makes this compound a candidate for integration into materials science for the creation of advanced functional molecules. The pivaloxy groups can be hydrolyzed to reveal phenol functionalities, which can be further modified or incorporated into polymeric structures.

One potential avenue is in the synthesis of functional polymers. The bromoacetyl group can serve as an initiator for atom transfer radical polymerization (ATRP), allowing for the growth of polymer chains from the molecule. Subsequent deprotection of the pivaloxy groups would yield a polymer with pendant dihydroxyphenyl moieties. These phenolic groups can enhance properties such as thermal stability, adhesion, or can be used for post-polymerization modifications to introduce other functional groups.

Furthermore, the acetophenone backbone, after suitable modification, could be incorporated into chromophores for applications in photoactive or electroactive materials. The dihydroxy substitution pattern on the phenyl ring can influence the electronic properties of such molecules, potentially impacting their absorption and emission spectra or their redox behavior.

Interactive Data Table: Potential Functional Material Applications

| Functional Group Utilization | Material Type | Potential Application |

| α-Bromo Ketone as Initiator | Functional Polymer | Coatings, Adhesives |

| Deprotected Phenolic Groups | Modified Polymer | Membranes, Resins |

| Core Structure Modification | Organic Chromophore | Organic Light Emitting Diodes (OLEDs), Sensors |

This table outlines hypothetical applications based on the chemical structure of the compound and established principles in materials science.

Vi. Spectroscopic Characterization Methodologies for Structural and Compositional Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Bromo-3',5'-dipivaloxyacetophenone in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the complete carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the bromoacetyl group, and the protons of the two bulky pivaloxy groups. The methylene protons adjacent to the carbonyl group and the bromine atom are expected to appear as a sharp singlet, typically downfield due to the electron-withdrawing nature of the adjacent substituents. chemicalbook.com The 18 protons of the two equivalent tert-butyl groups of the pivaloxy moieties would yield a prominent singlet, significantly upfield. The three protons on the aromatic ring will appear in the aromatic region, with their specific chemical shifts and coupling patterns determined by their positions relative to the acetyl and dipivaloxy substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. Key signals include the carbonyl carbon of the ketone, which is typically found furthest downfield, and the carbonyl carbons of the two equivalent ester groups. rsc.org The spectrum would also display signals for the aromatic carbons, the methylene carbon of the bromoacetyl group, and the quaternary and methyl carbons of the pivaloxy groups.

The predicted chemical shifts for this compound are summarized in the tables below.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H2', H4', H6') | 7.0 - 7.8 | Multiplet | 3H |

| Bromomethyl (-COCH₂Br) | 4.3 - 4.6 | Singlet | 2H |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | 190 - 192 |

| Ester Carbonyl (O-C=O) | 176 - 178 |

| Aromatic (C-O) | 150 - 152 |

| Aromatic (C-C=O) | 138 - 140 |

| Aromatic (C-H) | 118 - 125 |

| Bromomethyl (-COCH₂Br) | 30 - 35 |

| tert-butyl Quaternary (C(CH₃)₃) | 39 - 41 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. ksu.edu.sa These methods probe the vibrational modes of molecules, providing a unique "fingerprint" for the compound. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa The IR spectrum of this compound is dominated by strong absorption bands characteristic of its carbonyl groups. A sharp, intense peak is expected for the ketone C=O stretch, while another strong peak at a slightly higher wavenumber corresponds to the C=O stretch of the pivalate (B1233124) esters. Other significant absorptions include C-O stretching frequencies from the ester groups, C-H stretching from the aromatic and aliphatic parts, and aromatic C=C stretching bands. dergipark.org.trchemicalbook.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. ksu.edu.sa A vibrational mode is Raman active if it causes a change in the molecule's polarizability. While IR is sensitive to polar bonds, Raman is often more sensitive to non-polar, symmetric bonds. ksu.edu.sa Therefore, the aromatic ring's C=C symmetric stretching modes would be expected to produce strong signals in the Raman spectrum.

Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Ketone) | Stretching | 1700 - 1680 | Strong |

| C=O (Ester) | Stretching | 1760 - 1740 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium-Weak |

| C-O (Ester) | Stretching | 1300 - 1150 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.

For this compound (C₁₈H₂₃BrO₅), the high-resolution mass spectrum would confirm its elemental composition. A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak. Due to the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost identical intensity, separated by two mass units. libretexts.orgmiamioh.edu

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for this compound include:

Alpha-cleavage: The bond between the carbonyl group and the bromomethyl group can break, leading to the formation of a stable 3,5-dipivaloxybenzoyl cation. libretexts.org

Loss of Halogen: Cleavage of the C-Br bond can result in the loss of a bromine radical (·Br). miamioh.edu

Loss of Pivaloxy Groups: Fragmentation can occur through the loss of a pivaloyl radical (·C(O)C(CH₃)₃) or pivalic acid.

Predicted Key Fragments in Mass Spectrometry

| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Description |

|---|---|---|

| 398/400 | [C₁₈H₂₃BrO₅]⁺ | Molecular Ion (M⁺) |

| 319 | [C₁₈H₂₃O₅]⁺ | Loss of ·Br |

| 297/299 | [C₁₃H₁₄BrO₃]⁺ | Alpha-cleavage, loss of pivaloyl radical |

| 218 | [C₁₃H₁₄O₃]⁺ | Alpha-cleavage and loss of ·Br |

| 85 | [C₅H₉O]⁺ | Pivaloyl cation |

X-ray Diffraction (XRD) for Crystalline Structure and Conformation Determination

X-ray Diffraction (XRD) is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine exact bond lengths, bond angles, and torsional angles.

While no published crystal structure for this compound was identified in the searched literature, an XRD analysis would provide invaluable structural information. mdpi.comresearchgate.net It would unambiguously confirm the atomic connectivity and reveal the molecule's conformation in the solid state. Key conformational features of interest would include the orientation of the bromoacetyl group and the two pivaloxy groups relative to the plane of the benzene ring. Furthermore, XRD analysis would elucidate the intermolecular interactions, such as van der Waals forces or potential halogen bonding, that govern the crystal packing arrangement. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores—functional groups that absorb light.

The primary chromophores in this compound are the substituted benzene ring and the carbonyl group of the ketone. The UV-Vis spectrum is expected to exhibit absorptions corresponding to two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions associated with the aromatic system and the carbonyl group, occurring at shorter wavelengths (likely below 280 nm).

n → π* transitions: This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. This transition occurs at longer wavelengths, often appearing as a shoulder on the main absorption band (likely in the 300-330 nm range).

UV-Vis spectroscopy is also a valuable tool for quantitative analysis and for monitoring reaction progress, for instance, when used as a detector in High-Performance Liquid Chromatography (HPLC). researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation of Intermediates

Chromatographic techniques are indispensable for assessing the purity of this compound and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique. For a molecule of moderate polarity like this compound, a reverse-phase HPLC method would be most suitable. sielc.com This typically involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient of acetonitrile (B52724) and water. sielc.com When coupled with a UV-Vis detector, HPLC provides a quantitative measure of purity by separating the target compound from any starting materials, byproducts, or degradation products.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used extensively for monitoring the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a silica gel plate (stationary phase) and developed with an appropriate solvent system (mobile phase), typically a mixture of non-polar and polar solvents like hexane and ethyl acetate (B1210297). The separation is based on polarity, and the position of the spot for this compound relative to the starting materials allows for a quick assessment of the reaction's completion.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloro-2-bromoacetophenone |

| 2,4'-dibromoacetophenone |

| 2-bromoacetophenone |

| 4-bromoacetophenone |

| 2-Bromo-4'-methoxyacetophenone |

| Acetonitrile |

| Hexane |

| Ethyl acetate |

Vii. Future Directions and Emerging Research Challenges

Development of Sustainable and Green Synthetic Routes

A primary challenge in contemporary synthesis is the development of environmentally benign processes. Traditional bromination and acylation methods often rely on hazardous reagents and stoichiometric waste generation. Future research must prioritize the development of green synthetic pathways to 2-Bromo-3',5'-dipivaloxyacetophenone and its precursors.

Key areas of focus include:

Catalytic Bromination: Moving away from stoichiometric bromine or N-bromosuccinimide (NBS) in favor of catalytic systems that use bromide salts with a recyclable oxidant.

Solvent Selection: Replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-methyl-tetrahydrofuran, cyclopentyl methyl ether, or even water, where feasible.

Energy Efficiency: Investigating photochemical or electrochemical methods that can operate at ambient temperatures, reducing the energy footprint compared to thermally driven reactions.

The principles of green chemistry, such as atom economy and the reduction of derivative steps, will guide the design of these new routes, aiming for a process that is not only efficient but also minimizes environmental impact.

Exploration of Novel Reactivity and Unconventional Transformations

The α-bromo ketone moiety in this compound is a versatile functional group, yet its full reactive potential remains to be explored. Beyond standard nucleophilic substitutions, future research could uncover novel transformations.

Emerging areas of investigation include:

Cross-Coupling Reactions: Utilizing the bromoacetyl group in innovative cross-coupling reactions, such as Sonogashira, Suzuki, or Heck couplings, to forge new carbon-carbon bonds directly.

Radical Chemistry: Harnessing the bromo-substituent for radical-mediated reactions, enabling access to complex structures through pathways not accessible via traditional two-electron chemistry.

Dienophile and Diene Reactivity: Investigating its potential in cycloaddition reactions. Similar to how 3-bromo-2-pyrone acts as a reactive diene, the acetophenone (B1666503) core could be manipulated to participate in Diels-Alder reactions, providing rapid access to polycyclic systems. orgsyn.org

The challenge lies in controlling the chemoselectivity of these reactions, given the multiple reactive sites within the molecule.

Expansion of Synthetic Utility to Highly Complex Molecular Architectures

Halogenated and polyoxygenated aromatic compounds are common motifs in biologically active natural products. This compound represents a valuable building block for the total synthesis of such complex molecules. Future efforts will likely see this compound employed in the synthesis of intricate natural products and their analogues. researchgate.netethz.ch For instance, the synthesis of brominated marine natural products, which often exhibit significant anti-inflammatory or cytotoxic properties, could benefit from intermediates like this. researchgate.net The strategic placement of the bromine atom and the protected hydroxyl groups allows for sequential and site-selective modifications, a crucial requirement in the assembly of complex targets.

Advanced Computational Modeling for Predictive Synthesis Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding chemical reactivity. Applying DFT to this compound can provide profound insights into its electronic structure and reaction mechanisms, guiding experimental design and overcoming synthetic hurdles. semanticscholar.org

Key computational investigations would include:

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the compound's reactivity towards nucleophiles and electrophiles. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to identify sites susceptible to electrophilic or nucleophilic attack. semanticscholar.org

Reaction Pathway Modeling: Simulating the transition states and energy profiles of potential reactions to predict feasibility, regioselectivity, and stereoselectivity before undertaking experimental work.

These computational studies can accelerate the discovery of new reactions and optimize existing ones, reducing the trial-and-error approach common in synthetic chemistry. researchgate.netnih.gov

Table 1: Illustrative DFT Parameters for Reactivity Analysis of a Bromo-Aromatic Compound

| Computational Parameter | Value (eV) | Significance in Predicting Reactivity |

|---|---|---|

| EHOMO Energy | -6.367 | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. researchgate.net |

| ELUMO Energy | -2.705 | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. researchgate.net |

| Energy Gap (ΔE) | 3.662 | Relates to molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net |

| Electrophilicity Index (ω) | 5.618 | Measures the global electrophilic nature of the molecule. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. The synthesis and subsequent transformations of this compound are prime candidates for adaptation to flow platforms. beilstein-journals.org

Future research will likely focus on:

Flow Bromination: Developing a continuous process for the α-bromination step, which can enhance safety by minimizing the accumulation of hazardous reagents and allowing for precise temperature control. Photochemical flow reactors could be particularly effective for such transformations. unibestpharm.com

Automated Optimization: Combining flow reactors with automated sampling and analysis (e.g., online HPLC or NMR) and machine learning algorithms to rapidly screen reaction conditions (temperature, residence time, stoichiometry) and identify optimal parameters.

This integration represents a paradigm shift towards "on-demand" synthesis, where complex molecules can be produced efficiently and reproducibly. beilstein-journals.orgunibestpharm.com

Table 2: Example of Parameters in a Continuous Flow Synthesis Setup

| Parameter | Description | Example Value/Condition | Reference |

|---|---|---|---|

| Reactor Type | The physical housing for the reaction. | 0.5 mL PTFE microreactor | beilstein-journals.org |

| Residence Time | The average time a molecule spends in the reactor. | 3.75 min | unibestpharm.com |

| Flow Rate | The volume of reagent solution passing through the reactor per unit time. | 0.1 - 1.0 mL/min | beilstein-journals.org |

| Temperature | The operating temperature of the reactor. | Room Temperature | beilstein-journals.org |

| Reagent Concentration | The molarity of the starting materials in the solvent. | 0.4 M | beilstein-journals.org |

Q & A

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.